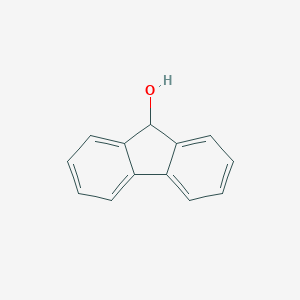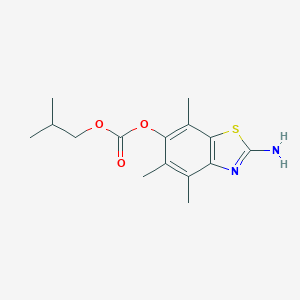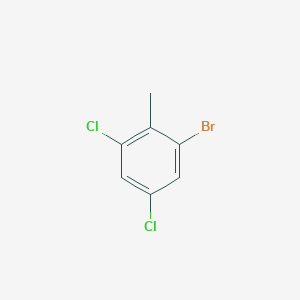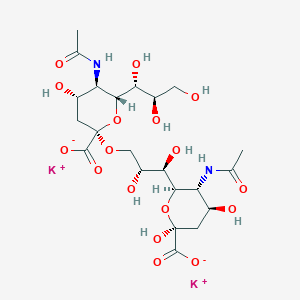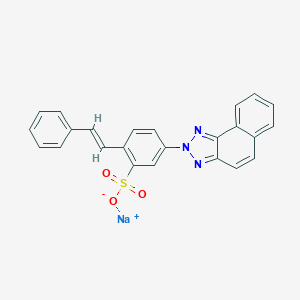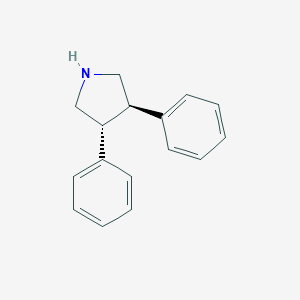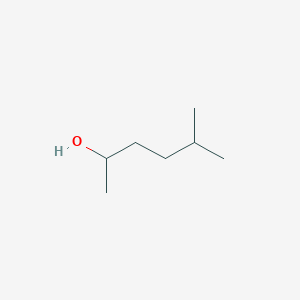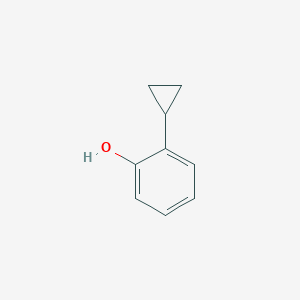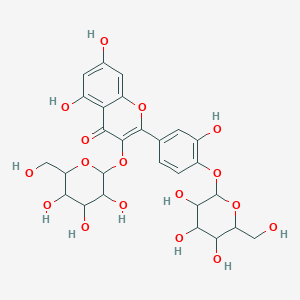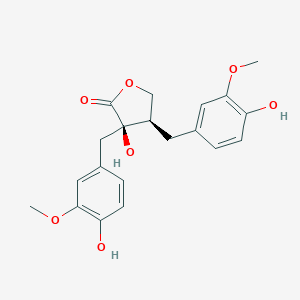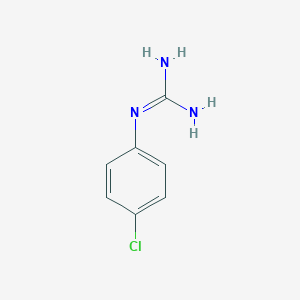
1-(4-Chlorophenyl)guanidine
概要
説明
1-(4-Chlorophenyl)guanidine is an organic compound with the molecular formula C₇H₈ClN₃. It is a derivative of guanidine, where one of the hydrogen atoms is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 1-(4-Chlorophenyl)guanidine is the Solute carrier family 22 member 3 . This protein plays a crucial role in the transport of various organic cations, including drugs and toxins, across cell membranes.
Mode of Action
It is known to interact with its target protein, altering its function and leading to changes in the transport of substances across the cell membrane .
Biochemical Pathways
It is known that the compound can alter cell bioenergetic processes, affecting cellular basal respiration rates and atp production .
Result of Action
This compound and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, these compounds have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, contact with free chlorine and monochloramine can induce the formation of different halogenated transformation byproducts . Furthermore, the compound’s action can be influenced by its presence in various environments, such as in drinking water systems .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)guanidine is known to participate in oxidation reactions. It has been shown to react with Oxone, a chemical reagent used for the oxidation of organic compounds
Cellular Effects
Related compounds such as 1,3-diphenylguanidine (DPG) and its chlorinated by-products have been shown to alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production
Molecular Mechanism
It is known that guanidine derivatives can inhibit the Hv1 proton channel, which plays important roles in proton extrusion, pH homeostasis, and the production of reactive oxygen species in a variety of cell types
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Guanidine derivatives are known to be involved in various metabolic processes
準備方法
The synthesis of 1-(4-Chlorophenyl)guanidine typically involves the reaction of 4-chloroaniline with cyanamide. The reaction proceeds under acidic conditions, leading to the formation of the desired guanidine derivative. Industrial production methods often utilize similar synthetic routes but may involve additional steps to purify the final product .
化学反応の分析
1-(4-Chlorophenyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like Oxone, leading to the formation of various oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common reagents for these reactions include Oxone for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)guanidine has a wide range of scientific research applications:
類似化合物との比較
1-(4-Chlorophenyl)guanidine can be compared with other guanidine derivatives, such as:
1,3-Diphenylguanidine: Another guanidine derivative with similar applications in polymer additives and industrial chemicals.
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine: A related compound used in similar industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other guanidine derivatives.
特性
IUPAC Name |
2-(4-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374034 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45964-97-4 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
